molecular formula C10H9N3O2 B13128038 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 66130-06-1

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13128038
CAS No.: 66130-06-1
M. Wt: 203.20 g/mol
InChI Key: GXYSTPREJZYLAJ-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of aniline derivatives with cyanuric chloride in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: Another triazine derivative with different substituents.

    6-Phenyl-1,3,5-triazine-2,4-dione: Lacks the methyl group at the 3-position.

    3-Methyl-1,3,5-triazine-2,4-dione: Lacks the phenyl group at the 6-position.

Uniqueness

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups can enhance its stability and interaction with other molecules.

Properties

CAS No.

66130-06-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-methyl-6-phenyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H9N3O2/c1-13-9(14)11-8(12-10(13)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15)

InChI Key

GXYSTPREJZYLAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=NC1=O)C2=CC=CC=C2

Origin of Product

United States

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